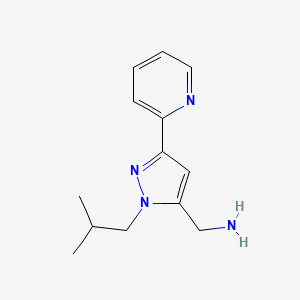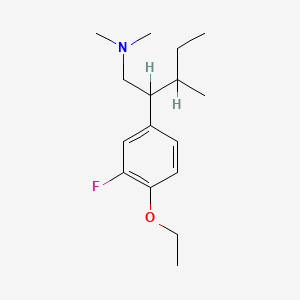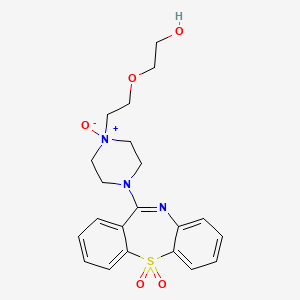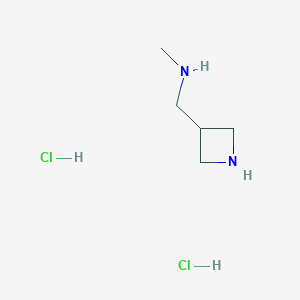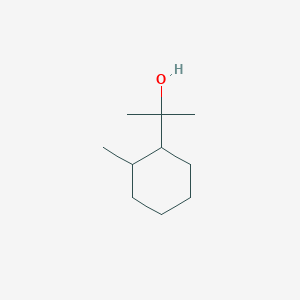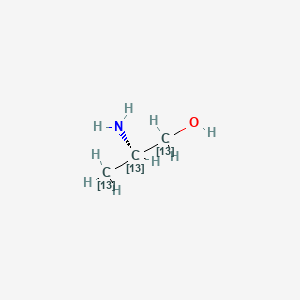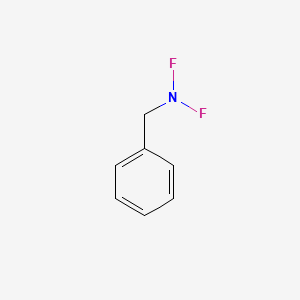
N,N-Difluorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of two fluorine atoms attached to the benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .
Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .
Aplicaciones Científicas De Investigación
N,N-Difluorobenzylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- 2,4-Difluorobenzylamine
- 3,4-Difluorobenzylamine
- 4-Fluorobenzylamine
- 2,6-Difluorobenzylamine
Comparison: N,N-Difluorobenzylamine is unique due to the presence of two fluorine atoms on the benzylamine structure, which significantly enhances its reactivity compared to mono-fluorinated or non-fluorinated benzylamines. This increased reactivity makes it a valuable reagent in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
23162-99-4 |
|---|---|
Fórmula molecular |
C7H7F2N |
Peso molecular |
143.13 g/mol |
Nombre IUPAC |
N,N-difluoro-1-phenylmethanamine |
InChI |
InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
QSSYZZLBAAQNKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
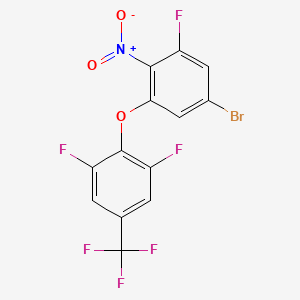
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
